molecular formula C8H7ClFNO2 B6229049 methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate CAS No. 1807169-54-5

methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Cat. No.: B6229049
CAS No.: 1807169-54-5
M. Wt: 203.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the reaction of 6-chloro-2-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

  • Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate
  • Methyl 2-(6-chloro-4-fluoropyridin-3-yl)acetate

Comparison: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications compared to its analogs .

Properties

CAS No.

1807169-54-5

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.